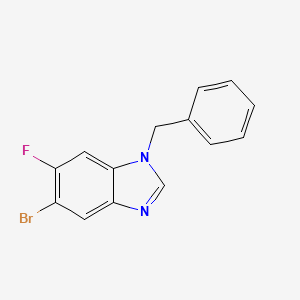

1-Benzyl-5-bromo-6-fluorobenzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

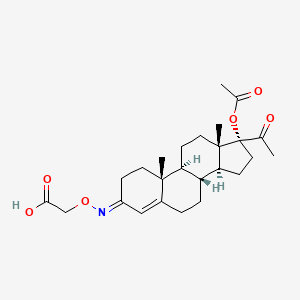

1-Benzyl-5-bromo-6-fluorobenzimidazole is a chemical compound with the CAS Number: 1314988-10-7 and Linear Formula: C14H10BrFN2 .

Synthesis Analysis

Benzimidazole synthesis involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . Various o-phenylenediamines and N-substituted formamides can be used as C1 sources in a zinc-catalyzed cyclization . D-Glucose can also be used as an efficient C1 synthon in the synthesis of benzimidazoles from o-phenylenediamines via an oxidative cyclization strategy .Molecular Structure Analysis

The molecular formula of 1-Benzyl-5-bromo-6-fluorobenzimidazole is C14H10BrFN2 .Applications De Recherche Scientifique

Antiviral Research

1-Benzyl-5-bromo-6-fluorobenzimidazole derivatives have been investigated for their antiviral properties. For instance, a study on fluorobenzimidazole analogs, including those with bromo and fluoro groups, showed promising in vitro activity against HCV genotypes and variants resistant to first-generation inhibitors (Randolph et al., 2016). Similarly, another study synthesized benzimidazole-coumarin conjugates and identified compounds with significant inhibitory activity against the hepatitis C virus (Hwu et al., 2008).

Antimicrobial and Antifungal Agents

Several studies have explored the use of 1-Benzyl-5-bromo-6-fluorobenzimidazole derivatives as potential antimicrobial and antifungal agents. A research synthesized benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings, showing good antimicrobial and antioxidant activities (Menteşe et al., 2015). Another study synthesized novel fluorobenzimidazole derivatives and evaluated them for antibacterial and antifungal potential, with some showing promising results against Gram-negative bacterial strains (Joshi et al., 2019).

Anticancer Research

Benzimidazole derivatives, including those with bromo and fluoro substituents, have been studied for their potential as anticancer agents. A study synthesized bis-benzimidazolium salts and assessed their anti-proliferation efficacy on human colon cancer cell line, showing significant cytotoxicity (Haque et al., 2012).

Enzymatic Studies

These compounds have also been used in enzymatic studies. For example, the synthesis and study of 5,6-disubstituted benzimidazole ribonucleosides investigated their substrate properties for E. coli purine nucleoside phosphorylase, providing insights into the active site of the enzyme (Konstantinova et al., 2011).

Chemical Synthesis and Reactivity

Research in chemical synthesis has explored the reactivity and synthesis of benzimidazole derivatives. A study on the derivatives of imidazole with potentially labile groupings at the N-atom highlights the synthesis methods and reactivity of these compounds (Mar'yanovskii et al., 1970).

Mécanisme D'action

Propriétés

IUPAC Name |

1-benzyl-5-bromo-6-fluorobenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFN2/c15-11-6-13-14(7-12(11)16)18(9-17-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHHXIVITKECOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=CC(=C(C=C32)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716507 |

Source

|

| Record name | 1-Benzyl-5-bromo-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-bromo-6-fluorobenzimidazole | |

CAS RN |

1314988-10-7 |

Source

|

| Record name | 1H-Benzimidazole, 5-bromo-6-fluoro-1-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314988-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-5-bromo-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

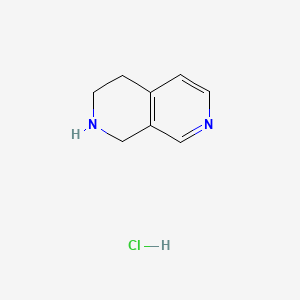

![(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol](/img/structure/B597615.png)

![Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B597621.png)

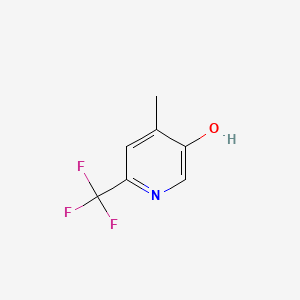

![3-(5-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B597623.png)